molecular formula C13H17N3O3 B117983 Dioxypyramidon CAS No. 519-65-3

Dioxypyramidon

Cat. No.: B117983
CAS No.: 519-65-3
M. Wt: 263.29 g/mol
InChI Key: IRTZMJWVZQYURE-UHFFFAOYSA-N
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Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studies have investigated its biological activity and potential as a pharmacological agent.

    Medicine: As a metabolite of aminopyrine, it has been studied for its potential therapeutic effects.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Dioxypyramidon can be synthesized from aminopyrine by oxidation with 30% hydrogen peroxide . The reaction involves the following steps:

    Oxidation: Aminopyrine is oxidized using 30% hydrogen peroxide as the oxidizing agent.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain this compound in its pure form.

Chemical Reactions Analysis

Dioxypyramidon undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dioxypyramidon can be compared with other similar compounds, such as:

    Aminopyrine: The parent compound from which this compound is derived.

    Phenylhydrazine derivatives: Compounds with similar structural features and chemical properties.

    Other oxoacetamides: Compounds with the oxoacetamide functional group that exhibit similar reactivity.

Properties

IUPAC Name

2-(N-[acetyl(methyl)amino]anilino)-N,N-dimethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10(17)15(4)16(11-8-6-5-7-9-11)13(19)12(18)14(2)3/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTZMJWVZQYURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199862
Record name Dioxypyramidon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-65-3
Record name 1-Acetyl-1,5,5-trimethyl-2-phenylsemioxamazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxypyramidon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxypyramidon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-acetyl-2-(dimethylamino)-N'-methyl-2-oxo-N-phenylacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOXYPYRAMIDON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU4PCE8X72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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